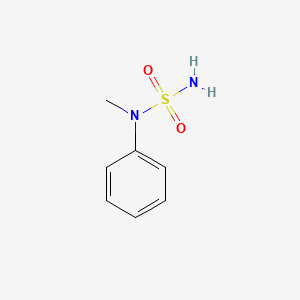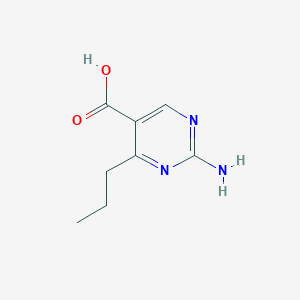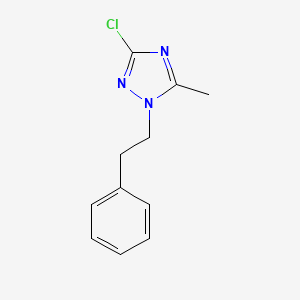
N,N,N-Triethyloctan-1-aminium bromide
Vue d'ensemble
Applications De Recherche Scientifique
Fluorescent and Colorimetric pH Probe
- Research Overview: A study by Diana, Caruso, Tuzi, and Panunzi (2020) developed a fluorescent and colorimetric pH probe using a derivative of N,N,N-trimethylpentan-1-aminium bromide. This probe, known for its outstanding solubility in water, demonstrates potential as a real-time pH sensor for intracellular pH imaging, offering high stability, selectivity, and large Stokes shifts. The molecule exhibits a reversible color and fluorescence change at neutral pH, visible to the naked eye both in solution and solid state, making it a valuable tool in monitoring acidic and alkaline solutions.
- Research Overview: Hegazy, Badawi, Rehim, and Kamel (2013) investigated the use of N-(2-(2-mercaptoacetoxy)ethyl)-N,N-dimethyl dodecan-1-aminium bromide as a corrosion inhibitor for carbon steel in acidic environments. The study found that this compound acts as a mixed inhibitor and follows Langmuir adsorption isotherm, suggesting a chemical adsorption mechanism. This highlights its potential as an effective agent for protecting metal surfaces in corrosive conditions.
- Research Overview: Mady and Kelland (2013) explored the effectiveness of fluorinated quaternary ammonium salts, including N,N,N-tris(4-fluorobutyl)pentan-1-aminium bromide, as low-dosage hydrate inhibitors. These novel inhibitors showed significant potential in inhibiting tetrahydrofuran hydrate crystal growth, with implications for the energy sector in managing gas hydrates.
- Research Overview: Galiano, Mancuso, Guzzo, Lucente, Gukelberger, Losso, Figoli, Hoinkis, and Gabriele (2019) conducted research on the antibacterial properties of polymeric films derived from acryloyloxyalkyltriethylammonium bromides. These films demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in medical and hygiene applications.
- Research Overview: El-Dossoki, Abd El-Maksoud, Migahed, and Gouda (2020) studied the solvation properties of aminium-based surfactants, including N,N,N-tributyldodecan-1-aminium bromide. This research provides insights into the critical micelle concentration and thermodynamic parameters of these surfactants, which are relevant in understanding their behavior in different solvents and applications in industries like detergents and emulsifiers.
Propriétés
IUPAC Name |
triethyl(octyl)azanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N.BrH/c1-5-9-10-11-12-13-14-15(6-2,7-3)8-4;/h5-14H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASLCARXKMYXDH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](CC)(CC)CC.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620648 | |
| Record name | N,N,N-Triethyloctan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N-Triethyloctan-1-aminium bromide | |
CAS RN |
13028-73-4 | |
| Record name | 1-Octanaminium, N,N,N-triethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13028-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N-Triethyloctan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2-(4-[2,2':6',2''-terpyridin]-4'-ylphenoxy)-](/img/structure/B3046698.png)
![trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B3046700.png)
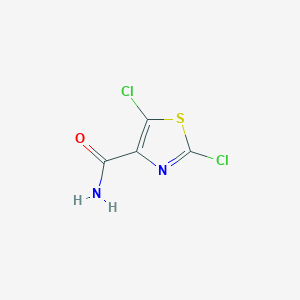
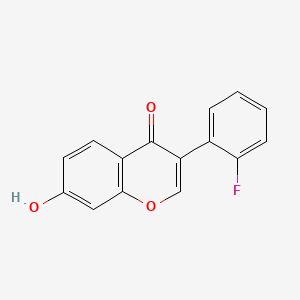
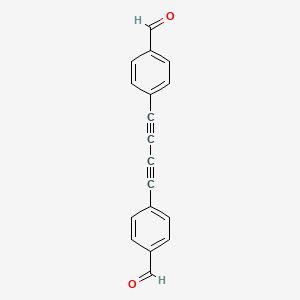
![Imidazo[1,2-a]pyridine-2-acetic acid hydrochloride](/img/structure/B3046706.png)
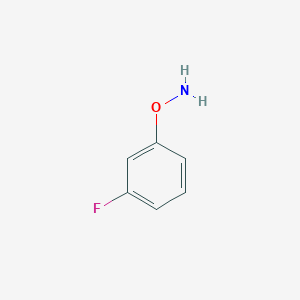
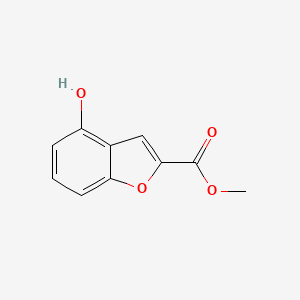

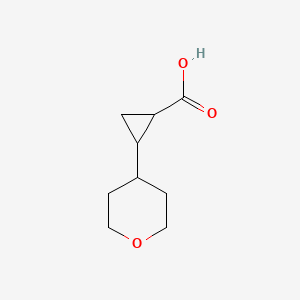
![Bicyclo[1.1.1]pentane, 1-ethynyl-](/img/structure/B3046713.png)
